molecular formula C5H2BrF2N B1343820 4-Bromo-2,6-difluoropyridine CAS No. 903513-58-6

4-Bromo-2,6-difluoropyridine

Cat. No.: B1343820
CAS No.: 903513-58-6
M. Wt: 193.98 g/mol
InChI Key: MJRNQISNYVXBKN-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrF2N This compound is characterized by the presence of bromine and two fluorine atoms attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the direct fluorination of pyridine using a mixture of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine . The subsequent bromination of 2,6-difluoropyridine can be achieved using bromine or other brominating agents under controlled conditions to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorinating and brominating reagents, along with optimized reaction conditions, allows for efficient large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluoropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Palladium-Catalyzed Cross-Coupling: This compound can participate in Suzuki-Miyaura and Heck reactions, where the bromine atom is replaced by aryl or vinyl groups in the presence of palladium catalysts.

    Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Palladium-Catalyzed Cross-Coupling: Palladium acetate or palladium chloride, along with ligands such as triphenylphosphine, are used in the presence of bases like potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridines, arylated pyridines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2,6-difluoropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-difluoropyridine is primarily related to its ability to interact with specific molecular targets and pathways. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, leading to modulation of their activity. In medicinal chemistry, this compound can inhibit or activate specific enzymes, thereby influencing biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluoropyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    4-Bromo-2,3,5,6-tetrafluoropyridine: Contains additional fluorine atoms, which further alter its reactivity and electronic properties.

    2-Bromo-6-fluoropyridine: Has only one fluorine atom, resulting in different chemical behavior and applications.

Uniqueness

4-Bromo-2,6-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This arrangement provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

4-bromo-2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-3-1-4(7)9-5(8)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRNQISNYVXBKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621520
Record name 4-Bromo-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

903513-58-6
Record name 4-Bromo-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The second step in the synthetic procedure used in synthesizing the 2,6-difluoropyridin-4-ylboronic acid involves bromination of 2,6-difluoro-4-hydrazinopyridine by elemental bromine to produce 4-bromo-2,6-difluoropyridine. This reaction can be depicted as follows:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-bromo-2,6-difluoropyridine a useful starting material for synthesizing complex molecules?

A1: this compound possesses a unique arrangement of reactive sites that allow for a high degree of control during chemical synthesis []. The two fluorine atoms can be selectively substituted in a stepwise manner, enabling the introduction of different functional groups at those positions. Meanwhile, the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings []. This orthogonal reactivity makes this compound an ideal platform for building complex molecules with precise control over the substitution pattern on the pyridine ring.

Q2: What specific applications benefit from using derivatives of this compound?

A2: The research highlights the potential of this compound derivatives in developing new materials with tailored properties []. Specifically, the study focuses on synthesizing nonsymmetrical bisazolyl 2,4,6-trisubstituted pyridines. These compounds hold promise as building blocks for complexation and metalloorganic structures. By carefully choosing the substituents on the pyrazole, indazole, and pyridine rings, researchers can fine-tune the chelating and photophysical properties of the resulting materials []. This control over material properties is crucial for various applications, including catalysis, sensing, and optoelectronics.

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